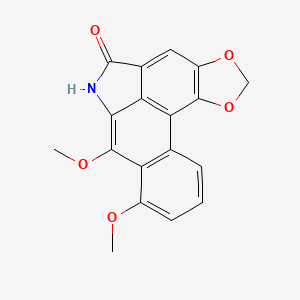

9-Methoxyaristolactam I

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13NO5 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

12,14-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |

InChI |

InChI=1S/C18H13NO5/c1-21-10-5-3-4-8-12(10)17(22-2)15-13-9(18(20)19-15)6-11-16(14(8)13)24-7-23-11/h3-6H,7H2,1-2H3,(H,19,20) |

InChI Key |

LGDDKZBOKLRXPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)OC |

Origin of Product |

United States |

Foundational & Exploratory

9-Methoxyaristolactam I: A Technical Overview of its Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Methoxyaristolactam I, a naturally occurring aristolactam derivative. The document details its discovery, natural sources, and the experimental protocols for its isolation and characterization, presenting quantitative data in a structured format for ease of comparison.

Discovery and Natural Sources

This compound was first reported as a novel natural product isolated from the methanolic extract of the roots of Aristolochia auricularia . In the same study, the related compounds 9-methoxyaristolactam II and 9-methoxyaristolactam IV were also identified, marking a significant contribution to the phytochemical understanding of this plant species. Subsequent research has also identified this compound in the roots of Aristolochia ponticum .

The discovery of 9-oxygenated aristolactams is noteworthy as this substitution pattern is considered rare within the aristolactam class of compounds. Another example of a 9-oxygenated aristolactam, aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside, has been isolated from the stems of Aristolochia gigantea, further indicating that species within the Aristolochia genus are a key source of these unique derivatives.

While quantitative data on the yield of this compound from its natural sources is not extensively documented in the available literature, the isolation from the aforementioned Aristolochia species provides a clear directive for its procurement.

Experimental Protocols

The isolation and characterization of this compound and related compounds from Aristolochia species involve standard phytochemical techniques. The following is a generalized protocol based on methodologies reported for the isolation of aristolactams.

General Isolation and Purification Workflow

An In-depth Technical Guide on the Isolation of 9-Methoxyaristolactam I from Aristolochia Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methoxyaristolactam I is a phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These compounds are characteristically found in various species of the plant genus Aristolochia. Aristolactams are nitrogen-containing metabolites of the well-known nephrotoxic and carcinogenic aristolochic acids. The presence and concentration of these compounds can vary significantly between different Aristolochia species. This guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound from Aristolochia species, with a focus on detailed experimental protocols, data presentation, and workflow visualization.

Plant Material

The primary source for the isolation of this compound and related compounds are various species of the Aristolochia genus. One notable species from which aristolactam I has been isolated is Aristolochia fangchi. The roots are often the primary part of the plant used for extraction, as they are known to accumulate a higher concentration of these alkaloids.

Experimental Protocols

The isolation of this compound from Aristolochia species typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methods for the isolation of aristolactams and related compounds from Aristolochia.

Extraction

The initial step involves the extraction of crude metabolites from the dried and powdered plant material.

Protocol:

-

Defatting: The powdered plant material (e.g., 200 g of dried roots) is first defatted by maceration with a non-polar solvent such as petroleum ether at room temperature for a minimum of 6 hours. This step removes lipids and other non-polar compounds that could interfere with subsequent isolation steps.

-

Methanol Extraction: The defatted plant residue is then air-dried and subsequently macerated with methanol at room temperature for 72 hours. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and filtered.

-

Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Liquid-Liquid Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

The crude methanolic extract (e.g., 20 g) is suspended in water (450 ml).

-

This aqueous suspension is then partitioned with chloroform (800 ml) in a separatory funnel.

-

The chloroform layer, which will contain the aristolactams, is collected. This process is repeated several times to ensure complete extraction.

-

The combined chloroform fractions are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a chloroform extract.

Chromatographic Purification

The final stage of isolation involves chromatographic techniques to separate this compound from other co-extracted compounds.

Protocol:

-

Silica Gel Column Chromatography: The chloroform extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol. A common gradient starts with 100% chloroform, gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 6:1 or other ratios) can be used for development.

-

Visualization: Spots can be visualized under UV light (254 nm and 366 nm).

-

-

Preparative Thin Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with a similar solvent system as used for analytical TLC. The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a mixture of chloroform and methanol.

-

Recrystallization: The purified compound can be further purified by recrystallization from a suitable solvent, such as methanol, to yield a crystalline solid.

Data Presentation

Quantitative data from the isolation and characterization of this compound is crucial for reproducibility and further research. The following tables summarize the key data points.

Table 1: Chromatographic Data

| Parameter | Value |

| TLC Mobile Phase | Chloroform:Methanol (6:1) |

| TLC Rf Value | 0.43-0.46 (for aristolactam mixture) |

| Column Chromatography Stationary Phase | Silica Gel |

| Column Chromatography Eluent | Chloroform/Methanol Gradient |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | Data not available in the search results. |

| 1H Nuclear Magnetic Resonance (NMR) | Data not available in the search results. |

| 13C Nuclear Magnetic Resonance (NMR) | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

Note: Specific spectroscopic data for this compound was not available in the provided search results. The data presented for the TLC Rf value is for a mixture of aristolactams and should be considered as an approximation.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aristolochia species.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide outlines a comprehensive methodology for the isolation of this compound from Aristolochia species. The described protocols, based on established techniques for related compounds, provide a solid foundation for researchers in the fields of natural product chemistry and drug discovery. It is important to note that while general procedures are well-documented, specific quantitative data and detailed spectroscopic characterization for this compound require further investigation from more targeted research articles. The provided workflow and data tables serve as a valuable resource for planning and executing the isolation and characterization of this and other related aristolactams. Researchers should always adhere to strict safety protocols when handling Aristolochia species and their extracts due to the known toxicity of many of their constituents.

chemical structure and properties of 9-Methoxyaristolactam I

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I is a naturally occurring aristolactam alkaloid, a class of compounds characterized by a phenanthrene-lactam skeleton. These compounds are typically found in plants of the Aristolochia genus, which have a long history of use in traditional medicine. This document provides a detailed technical guide to the chemical structure, properties, and biological aspects of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₃NO₅ and a molecular weight of 323.30 g/mol , possesses a distinctive tetracyclic aromatic structure. The core of the molecule is a phenanthrene ring system fused to a γ-lactam ring. A methoxy group is substituted at the C-9 position of the phenanthrene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 133462-30-3 | [1] |

| Molecular Formula | C₁₈H₁₃NO₅ | [1] |

| Molecular Weight | 323.30 g/mol | [1] |

Spectroscopic Data

Isolation Protocols

This compound has been isolated from various plant species of the Aristolochia genus, notably Aristolochia mollissima and Aristolochia ponticum. A general experimental protocol for the isolation of aristolactam alkaloids from plant material is outlined below.

General Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Methodological Steps:

-

Plant Material Collection and Preparation: The roots and stems of the source plant are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent such as methanol or ethanol at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Aristolactam alkaloids are typically found in the dichloromethane and ethyl acetate fractions.

-

Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR, UV).

Biological Activity and Potential Signaling Pathways

Aristolactam alkaloids, as a class, have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. However, it is crucial to note that aristolochic acids, which are structurally related to aristolactams, are known to be nephrotoxic and carcinogenic. The safety profile of aristolactams themselves is an active area of research.

Currently, there is limited specific information in the public domain regarding the detailed biological activities and mechanism of action of this compound. Research on related aristolactams suggests potential interactions with cellular signaling pathways involved in cell proliferation and apoptosis.

Hypothetical Signaling Pathway Involvement:

Given the cytotoxic potential of related compounds, a plausible hypothesis is that this compound may modulate key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway or MAPK pathways. Further research is required to validate these hypotheses.

Caption: Hypothetical modulation of cellular signaling pathways.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its isolation from Aristolochia species is established, a comprehensive public repository of its quantitative properties and detailed biological activities remains to be fully developed. This technical guide summarizes the currently available information and highlights the need for further research to explore the pharmacological potential and safety profile of this compound. The provided methodologies and hypothetical frameworks can serve as a basis for future investigations by researchers in the field.

References

The Biosynthetic Pathway of Aristolactam Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of aristolactam alkaloids, a class of nitrophenanthrene compounds derived from aristolochic acids. These compounds, found predominantly in the Aristolochiaceae family of plants, are of significant interest due to their potential therapeutic properties and inherent toxicities. This document outlines the key enzymatic steps, precursor molecules, and intermediate compounds involved in their formation, supported by available quantitative data and detailed experimental protocols.

Overview of the Biosynthetic Pathway

The biosynthesis of aristolactam alkaloids is intricately linked to the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine and proceeds through a series of modifications to form the characteristic phenanthrene lactam structure. The final step involves the reduction of the corresponding aristolochic acids.

The proposed biosynthetic pathway can be broadly divided into the following stages:

-

Formation of the Benzylisoquinoline Skeleton: L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which condense to form the central intermediate, (S)-norcoclaurine.

-

Modification of the Benzylisoquinoline Core: A series of methylation and hydroxylation reactions, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 (CYP) enzymes, lead to the formation of key intermediates such as (S)-reticuline.

-

Formation of the Aporphine Scaffold: Intramolecular oxidative C-C phenol coupling of reticuline derivatives, mediated by cytochrome P450 enzymes, results in the formation of the aporphine skeleton, with stephanine being a key intermediate.

-

Oxidative Cleavage and Formation of Aristolochic Acid: The B-ring of the aporphine scaffold undergoes an uncommon oxidative cleavage to form the nitrophenanthrene carboxylic acid structure of aristolochic acid. The precise enzymatic machinery for this step is still under investigation but is believed to involve cytochrome P450s.

-

Reduction to Aristolactam: Finally, the nitro group of aristolochic acid is reduced to form the corresponding aristolactam.

Key Precursors, Intermediates, and Enzymes

The biosynthesis of aristolactam alkaloids involves a cascade of enzymatic reactions acting on a series of precursor and intermediate molecules.

Precursors:

Key Intermediates:

Key Enzymes and Enzyme Families:

-

Tyrosine Decarboxylase (TyrDC): Catalyzes the conversion of L-tyrosine to tyramine, a precursor to dopamine.[5]

-

Norcoclaurine Synthase (NCS): Condenses dopamine and 4-HPAA to form (S)-norcoclaurine.

-

O-Methyltransferases (OMTs): Involved in the methylation of hydroxyl groups on the benzylisoquinoline skeleton. Specific examples include norlaudanosoline 6-O-methyltransferase (6OMT).

-

N-Methyltransferases (NMTs): Catalyze the N-methylation of the isoquinoline nitrogen.

-

Cytochrome P450 Monooxygenases (CYPs): A large family of enzymes responsible for various oxidative reactions, including hydroxylations, C-C phenol coupling to form the aporphine ring, and the proposed oxidative cleavage of the aporphine B-ring. CYP80G2 has been suggested to be involved in the conversion of orientaline to prestephanine.[4] Furthermore, CYP1A1 and CYP1A2 are known to be involved in the metabolism and detoxification of aristolochic acid I.

Quantitative Data

Quantitative data on the biosynthesis of aristolactam alkaloids is primarily derived from precursor feeding studies using radiolabeled compounds and kinetic analysis of the involved enzymes.

| Precursor Fed | Product Isolated | Incorporation Rate (%) | Plant Species | Reference |

| [β-¹⁴C,¹⁵N]-Tyrosine | Aristolochic Acid I | Specific incorporation observed | Aristolochia sipho | [5] |

| (±)-[aryl-³H]-Prestephanine | Aristolochic Acid I | Incorporation confirmed | Aristolochia sp. | [4] |

| (±)-[aryl-³H]-Stephanine | Aristolochic Acid I | Incorporation confirmed | Aristolochia sp. | [4] |

Experimental Protocols

Radioisotope Feeding Studies for Pathway Elucidation

This protocol is a generalized procedure based on methodologies used in alkaloid biosynthesis research.

Objective: To trace the incorporation of a labeled precursor into aristolactam alkaloids.

Materials:

-

Aristolochia or Asarum plant material

-

Radiolabeled precursor (e.g., [¹⁴C]-Tyrosine)

-

Plant growth medium

-

Extraction solvents (e.g., methanol, chloroform)

-

Chromatography supplies (TLC plates, HPLC columns)

-

Scintillation counter

Procedure:

-

Administration of Labeled Precursor: The radiolabeled precursor is administered to the plants. This can be done by various methods such as feeding through the roots in a hydroponic system, injection into the stem, or application to leaf surfaces.

-

Incubation: The plants are allowed to metabolize the precursor for a specific period, typically ranging from several hours to a few days.

-

Harvesting and Extraction: The plant material is harvested, dried, and ground. The alkaloids are then extracted using appropriate organic solvents.

-

Isolation and Purification: The crude extract is subjected to chromatographic separation techniques (e.g., thin-layer chromatography or high-performance liquid chromatography) to isolate the aristolactam alkaloids of interest.

-

Determination of Radioactivity: The radioactivity of the purified compounds is measured using a scintillation counter.

-

Data Analysis: The incorporation rate of the radiolabeled precursor into the final product is calculated to determine if it is a true precursor in the biosynthetic pathway.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines the general steps for producing and characterizing enzymes involved in the aristolactam biosynthetic pathway.

Objective: To express a candidate gene in a heterologous system and characterize the enzymatic activity of the resulting protein.

Materials:

-

cDNA library from the plant of interest

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG for induction of protein expression

-

Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

-

Substrates for the enzyme assay

-

Analytical instruments (e.g., HPLC, LC-MS)

Procedure:

-

Gene Cloning: The full-length cDNA of the candidate enzyme (e.g., an OMT or NMT) is amplified by PCR and cloned into an expression vector.

-

Transformation: The expression construct is transformed into a suitable E. coli strain.

-

Protein Expression: The transformed E. coli is cultured, and protein expression is induced by the addition of IPTG.

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl-L-methionine for methyltransferases) in a suitable buffer.

-

Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to identify and quantify the product(s) formed.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying substrate concentrations.

LC-MS/MS Method for Quantification of Aristolactam Alkaloids and Precursors

This protocol provides a framework for the sensitive and specific quantification of aristolactam alkaloids and their precursors in plant extracts.

Objective: To develop and validate a method for the simultaneous quantification of multiple analytes in the aristolactam biosynthetic pathway.

Instrumentation:

-

Ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are optimized for each analyte.

Procedure:

-

Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), and the extract is filtered before injection.

-

Method Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

-

Quantification: The concentrations of the target analytes in the samples are determined by comparing their peak areas to those of a standard curve.

Visualizations of Pathways and Workflows

Caption: Proposed biosynthetic pathway of aristolactam alkaloids from L-tyrosine.

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion and Future Directions

The biosynthetic pathway of aristolactam alkaloids is a complex and fascinating area of natural product chemistry. While the general framework from L-tyrosine through benzylisoquinoline and aporphine intermediates is established, several key enzymatic steps remain to be fully elucidated. Specifically, the precise enzymes responsible for the oxidative cleavage of the aporphine B-ring and the subsequent formation of the nitro group are critical missing links in our understanding.

Future research should focus on the identification and characterization of these unknown enzymes, which will likely involve a combination of transcriptomics, proteomics, and functional genomics. The development of robust analytical methods for the quantification of all intermediates will be crucial for detailed metabolic flux analysis. A complete understanding of this pathway will not only provide insights into the evolution of plant secondary metabolism but also open up possibilities for the metabolic engineering of plants to produce novel compounds or to eliminate toxic components from medicinal herbs.

References

Unraveling the Enigma: The Hypothesized Mechanism of Action of 9-Methoxyaristolactam I

A notable gap in current scientific literature exists regarding the specific mechanism of action of 9-Methoxyaristolactam I. Despite extensive searches for its biological activities, including its effects on apoptosis, the cell cycle, and associated signaling pathways, no specific experimental data or detailed protocols for this particular compound are publicly available.

This technical guide aims to address the user's request for an in-depth analysis of this compound. However, it is crucial to preface this by stating that the current body of scientific research accessible through public databases does not contain specific studies on this compound. The information presented herein is, therefore, based on the general principles of cancer biology and the mechanisms of action of structurally related compounds or compounds with similar names that appeared in search results, such as 9-Methoxycamptothecin. It is imperative to understand that this is a hypothesized framework and requires experimental validation for this compound.

Hypothesized Core Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Based on the actions of other cytotoxic agents, a primary hypothesis is that this compound exerts its anticancer effects through the induction of programmed cell death, or apoptosis, and by causing a halt in the cell division cycle.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. A plausible hypothesis is that this compound could trigger one or both of these pathways.

Intrinsic Pathway Hypothesis: This pathway is often initiated by cellular stress, such as DNA damage. It is conceivable that this compound could induce DNA damage, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This, in turn, would activate a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Extrinsic Pathway Hypothesis: Alternatively, this compound might influence the expression of death receptors (e.g., Fas) and their ligands on the surface of cancer cells. The engagement of these receptors would then directly activate the caspase cascade, leading to apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. It is hypothesized that this compound could interfere with this process, causing the cell cycle to arrest at specific checkpoints, such as the G2/M phase. This arrest would prevent the cancer cells from dividing and could ultimately trigger apoptosis.

Potential Signaling Pathways Involved

Several key signaling pathways are central to cell survival, proliferation, and death. It is hypothesized that this compound could modulate one or more of these pathways to exert its effects.

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer. Inhibition of this pathway is a common mechanism for anticancer drugs. It is possible that this compound could inhibit key components of this pathway, leading to decreased cell proliferation and survival.

NF-κB Signaling Pathway: The NF-κB pathway plays a significant role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound could potentially inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

Topoisomerase Inhibition: Some anticancer drugs function by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair. While there is no direct evidence, it is a possibility that this compound could act as a topoisomerase inhibitor, leading to DNA damage and subsequent cell death.

Data Presentation: A Hypothetical Framework

Due to the absence of specific quantitative data for this compound, the following tables are presented as a hypothetical framework for the types of data that would be necessary to elucidate its mechanism of action.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | [Value] |

| A549 | Lung Cancer | [Value] |

| HCT116 | Colon Cancer | [Value] |

| HeLa | Cervical Cancer | [Value] |

Table 2: Hypothetical Effects of this compound on Apoptosis and Cell Cycle Distribution

| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Control | [Value] | [Value] | [Value] | [Value] |

| This compound (X µM) | [Value] | [Value] | [Value] | [Value] |

Table 3: Hypothetical Modulation of Key Signaling Proteins by this compound

| Protein | Treatment | Relative Expression Level |

| p-Akt | Control | [Value] |

| This compound | [Value] | |

| NF-κB p65 | Control | [Value] |

| This compound | [Value] | |

| Cleaved Caspase-3 | Control | [Value] |

| This compound | [Value] |

Experimental Protocols: A Generic Guide

The following are detailed, generic methodologies for key experiments that would be required to test the hypotheses outlined above. These protocols would need to be optimized for the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Hypothesized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The critical next step is to conduct rigorous experimental studies to validate these hypotheses. The detailed protocols and the conceptual framework provided here offer a roadmap for researchers to begin to unravel the true biological effects of this compound. Such research is essential to determine if this compound holds promise as a novel therapeutic agent for the treatment of cancer.

In-Depth Spectroscopic Analysis of 9-Methoxyaristolactam I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 9-Methoxyaristolactam I, a naturally occurring aristolactam alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from the primary literature, ensuring accuracy and reliability for research and development purposes.

Summary of Spectroscopic Data

The structural elucidation of this compound is primarily based on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.25 | s | |

| H-5 | 9.28 | s | |

| H-6 | 7.48 | t | 8.0 |

| H-7 | 7.92 | d | 8.0 |

| H-8 | 7.39 | d | 8.0 |

| 9-OCH₃ | 4.12 | s | |

| NH | 10.85 | br s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 129.0 |

| C-1a | 134.5 |

| C-2 | 107.8 |

| C-3 | 146.1 |

| C-3a | 120.5 |

| C-4 | 148.8 |

| C-4a | 127.5 |

| C-5 | 115.2 |

| C-6 | 122.3 |

| C-7 | 127.8 |

| C-8 | 115.8 |

| C-9 | 156.0 |

| C-9a | 129.8 |

| C-10 | 168.5 (C=O) |

| 9-OCH₃ | 56.2 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 293 |

Experimental Protocols

The spectroscopic data presented above were obtained following standardized experimental procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound was first isolated from the fresh root and stem of Aristolochia kankauensis. The general procedure involves:

-

Extraction: The plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting mass-to-charge ratio (m/z) of the molecular ion was determined.

Workflow for Natural Product Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

9-Methoxyaristolactam I in Traditional Medicine: A Technical Guide on its Core Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I is a naturally occurring aristolactam alkaloid found in various species of the Aristolochia genus. Plants of this genus have a long and complex history in traditional medicine systems worldwide, particularly in Traditional Chinese Medicine (TCM), where they have been used for a wide range of ailments. However, the presence of nephrotoxic and carcinogenic aristolochic acids in many Aristolochia species has led to safety concerns and restrictions on their use. This has spurred research into other, less toxic compounds within these plants, such as this compound, to understand their potential therapeutic roles. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its pharmacological activities, and the molecular pathways it modulates.

Traditional Medicine Context

Historically, various parts of Aristolochia plants have been utilized in traditional medicine to treat conditions such as arthritis, edema, and respiratory ailments. While specific traditional uses of this compound are not well-documented, its presence in traditionally used medicinal plants suggests it may contribute to their overall therapeutic effects. The use of Aristolochia species is often based on their perceived anti-inflammatory and detoxification properties. It is important to note that the traditional use of these plants carries significant risks due to the co-occurrence of toxic aristolochic acids. Therefore, the study of isolated and purified compounds like this compound is crucial to separate potential therapeutic benefits from toxicity.

Pharmacological Activities and Quantitative Data

Scientific investigations have begun to elucidate the specific pharmacological properties of this compound, primarily focusing on its anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, studies on related aristolactams suggest a potential mechanism via the inhibition of key inflammatory pathways.

Cytotoxic Activity

The cytotoxic effects of this compound against various cancer cell lines have been a primary focus of research. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P-388 | Murine Leukemia | 3.1 | [1] |

| KB | Human Epidermoid Carcinoma | 4.2 | [1] |

| A549 | Human Lung Carcinoma | >10 | [1] |

| HCT-8 | Human Colon Carcinoma | >10 | [1] |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

Isolation and Structure Elucidation of this compound from Aristolochia kankauensis

A common method for the isolation and identification of this compound from its natural source involves a series of extraction and chromatographic techniques.

Workflow for Isolation and Structure Elucidation

-

Extraction: The dried and powdered plant material (e.g., roots and stems of Aristolochia kankauensis) is extracted with methanol at room temperature.

-

Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The fraction containing the desired compound is further purified using column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under active investigation. However, based on the known activities of other aristolactams and related compounds, several pathways are of significant interest.

Apoptosis Pathway

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The potential involvement of this compound in modulating the apoptotic pathway is a key area of research.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory natural products are known to inhibit this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with NF-κB activation.

Conclusion and Future Directions

This compound is a compound of interest found in traditionally used Aristolochia species. While its history is intertwined with the broader, and more cautionary, use of its plant sources, scientific inquiry is beginning to reveal its specific pharmacological profile. The available data points towards potential cytotoxic and anti-inflammatory activities. However, further research is imperative to fully characterize its mechanisms of action, delineate the specific signaling pathways it modulates, and establish a comprehensive safety profile. Future studies should focus on expanding the quantitative bioactivity data, conducting in-depth mechanistic studies, and exploring its potential as a lead compound for drug development, carefully distanced from the toxicity associated with other constituents of its natural sources.

References

The Rising Profile of Aristolactam Alkaloids: A Comprehensive Review for Drug Discovery

For Immediate Release

This technical guide provides an in-depth review of aristolactam-type alkaloids, a class of naturally occurring compounds garnering significant interest in the scientific community for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge on their synthesis, biological evaluation, and mechanisms of action.

Introduction to Aristolactam Alkaloids

Aristolactam-type alkaloids are a group of phenanthrene lactam natural products primarily isolated from plants of the Aristolochiaceae, Annonaceae, Piperaceae, and Saururaceae families.[1][2] Historically, plants containing these alkaloids have been used in traditional medicine for treating various ailments.[2] Structurally, they are related to aristolochic acids, which are known for their nephrotoxic and carcinogenic properties.[3] However, aristolactams themselves have demonstrated a range of promising pharmacological activities, including anti-inflammatory, antiplatelet, antimycobacterial, and neuroprotective effects.[3] Of particular interest to the drug development community is their potent antitumor activity against a broad spectrum of cancer cell lines.[3][4] This guide will delve into the quantitative data supporting these claims, the experimental methodologies used for their characterization, and the molecular pathways through which they exert their effects.

Quantitative Biological Activity

The cytotoxic effects of various aristolactam alkaloids have been evaluated against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a comparative view of their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Enterocarpam-III | Human colon adenocarcinoma (HCT15) | 1.68 | [5] |

| Stigmalactam | Human colon adenocarcinoma (HCT15) | 1.32 | [5] |

| Velutinam | Human lung adenocarcinoma (A549) | 21.57 µg/mL | [6] |

| Velutinam | Human embryonic kidney (HEK 293) | 13.28 µg/mL | [6] |

| Velutinam | Epidermoid cervical carcinoma (CaSki) | 10.97 µg/mL | [6] |

| Cepharanone B | Human CNS carcinoma | Not specified | [1] |

| Piperolactam C | P-388 cells | 78 | [1] |

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| Aristolactam BII (Cepharanone B) | Various | Moderate | [7] |

| Aristolactam BIII | Various | Moderate | [7] |

| Aristolactam FI (Piperolactam A) | Various | Moderate | [7] |

| N-methyl piperolactam A | Various | Moderate | [7] |

| Sauristolactam | Various | Moderate | [7] |

| Synthetic Aristolactam Derivatives | Various | Submicromolar | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies employed in the isolation, synthesis, and biological evaluation of aristolactam alkaloids, as cited in the literature.

Isolation and Structural Elucidation

General Procedure: Aristolactam alkaloids are typically isolated from plant material through a series of extraction and chromatographic steps. The general workflow is as follows:

-

Extraction: Dried and powdered plant material (e.g., stems, roots) is sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Fractionation: The crude extracts are subjected to column chromatography over silica gel, eluting with a gradient of solvents to separate fractions based on polarity.

-

Purification: Individual compounds are purified from the fractions using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactam carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[4]

-

General Synthetic Protocol for Aristolactam Alkaloids

A common strategy for the total synthesis of aristolactam alkaloids involves a synergistic combination of C-H bond activation and dehydro-Diels-Alder reactions.[1][8]

Example: Ruthenium-Catalyzed Oxidative Cyclization and Dehydro-Diels-Alder Reaction [1]

-

Synthesis of 3-Methyleneisoindolin-1-ones: A substituted benzamide is reacted with a vinyl sulfone in the presence of a ruthenium catalyst and an oxidant. This step proceeds via a C-H bond activation mechanism to form the 3-methyleneisoindolin-1-one intermediate.

-

Dehydro-Diels-Alder Reaction: The 3-methyleneisoindolin-1-one is then reacted with a benzyne, generated in situ, to construct the phenanthrene core through a [4+2] cycloaddition.

-

Desulfonylation: The sulfonyl group is subsequently removed to yield the final aristolactam product.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of aristolactam alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (aristolactam alkaloids) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization: The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Molecular Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the anticancer effects of aristolactam alkaloids. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

Several aristolactam alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by:

-

Modulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9]

-

Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10]

-

PARP cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[11]

The following diagram illustrates the proposed intrinsic apoptotic pathway activated by certain aristolactam alkaloids.

Caption: Aristolactam-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Aristolactam BII and aristolactam AII have been reported to cause cell cycle arrest in the S or G2/M phase in human lung carcinoma A549 cells.[9] This is associated with the downregulation of key cell cycle proteins such as cyclin E, cyclin A, CDK2, and Cdc2, and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[9]

The following diagram depicts the key regulatory points in the cell cycle targeted by these aristolactam alkaloids.

References

- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aristolactam-type alkaloids from Orophea enterocarpa and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. greenpharmacy.info [greenpharmacy.info]

- 11. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 9-Methoxyaristolactam I: A Technical Guide

Disclaimer: Scientific research specifically detailing the therapeutic targets of 9-Methoxyaristolactam I is limited. This document provides an in-depth analysis of the known biological activities of its parent compound, aristolactam I, and related aristolactam derivatives to infer the potential therapeutic targets and mechanisms of action of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals. All aristolactam compounds, being metabolites of the carcinogenic and nephrotoxic aristolochic acids, should be handled with extreme caution and their therapeutic potential must be carefully weighed against their inherent toxicity.

Overview of Aristolactams

Aristolactams are a class of phenanthrene lactam alkaloids found in various plant species, notably of the Aristolochia genus. They are also the primary metabolites of aristolochic acids, formed through in vivo nitro-reduction.[1][2][3] While aristolochic acids are well-documented as potent nephrotoxins and carcinogens, their aristolactam metabolites also exhibit significant biological activities that are of interest for therapeutic exploration.

Anti-Inflammatory Potential

One of the most promising therapeutic avenues for aristolactams is in the modulation of inflammatory responses.

Inhibition of Pro-Inflammatory Cytokines

Studies on aristolactam I have demonstrated its ability to inhibit the production of key pro-inflammatory cytokines, suggesting a potential role in treating inflammatory disorders.

Key Molecular Targets:

-

Interleukin-6 (IL-6): A pleiotropic cytokine involved in a wide array of inflammatory and autoimmune conditions.

-

Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation in numerous diseases.

Quantitative Data: Cytokine Inhibition by Aristolactam I

The following table summarizes the inhibitory activity of aristolactam I on IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

| Compound | Target Cytokine | IC50 (µM) | Cell Line | Reference |

| Aristolactam I | IL-6 | 52 ± 8 | THP-1 | [4] |

| Aristolactam I | TNF-α | 116.8 ± 83.25 | THP-1 | [4] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay

The anti-inflammatory effects of aristolactam I were determined using the following methodology:

-

Cell Culture: Human monocytic THP-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Stimulation: Cells were stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression and secretion of pro-inflammatory cytokines.

-

Compound Treatment: The stimulated cells were treated with various concentrations of aristolactam I.

-

Cytokine Quantification: After a defined incubation period, the concentration of IL-6 and TNF-α in the cell culture supernatant was measured using a quantitative enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve to quantify the potency of the compound.

Signaling Pathway

The anti-inflammatory mechanism of aristolactam I appears to be distinct from many conventional anti-inflammatory agents. Evidence suggests that its inhibitory action on IL-6 and TNF-α may be independent of the canonical NF-κB (Nuclear Factor-kappa B) signaling pathway, a primary regulator of inflammatory gene expression.[4] Other aristolactam derivatives, such as aristolactam BII, have been suggested to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[5]

Caption: Proposed Anti-Inflammatory Signaling of Aristolactam I.

Cytotoxic and Anti-Cancer Potential

Aristolactams, including aristolactam I, have demonstrated cytotoxic effects against various cell lines, indicating a potential for development as anti-cancer agents.

Mechanisms of Cytotoxicity

The cytotoxic effects of aristolactam I are believed to be mediated through several mechanisms, primarily linked to its role as a metabolite of aristolochic acid I.

-

Induction of Apoptosis: Aristolactam I and its precursor, aristolochic acid I, can induce programmed cell death (apoptosis). This is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6]

-

Cell Cycle Arrest: Treatment with these compounds can lead to an arrest of the cell cycle in the S-phase, preventing cell proliferation.[6]

-

Mitochondrial Targeting: Aristolactam I is selectively taken up by mitochondria. This accumulation can lead to mitochondrial dysfunction, a critical event in the intrinsic pathway of apoptosis.[7]

Comparative Cytotoxicity

Studies have indicated that aristolactam I exhibits a higher cytotoxic potency than its precursor, aristolochic acid I, in human proximal tubular epithelial (HK-2) cells.[6]

Metabolic Activation and Toxicity Pathway

Caption: Metabolic Activation and Cytotoxicity of Aristolactam I.

Future Research and Considerations

The data on aristolactam I suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory and anti-cancer drugs. However, significant challenges remain.

Key Research Directions:

-

Structure-Toxicity Relationship: A critical area of investigation is to determine how structural modifications, such as the 9-methoxy group, affect the therapeutic index. The goal would be to uncouple the desired pharmacological activities from the known nephrotoxic and carcinogenic effects.

-

Target Deconvolution: Elucidating the precise molecular targets of this compound is essential for understanding its mechanism of action and for rational drug design.

-

Pharmacokinetic and In Vivo Studies: Comprehensive pharmacokinetic profiling and in vivo efficacy and toxicology studies are necessary to assess the therapeutic potential of this compound in relevant disease models.

Given the established risks associated with this class of compounds, a thorough and cautious approach is imperative for any future research and development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress in Safety and Pharmacological Activity of Natural Aristolactams [journal11.magtechjournal.com]

- 4. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicities of aristolochic acid I and aristololactam I in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial uptake of aristolactam I plays a critical role in its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aristolactam I a metabolite of aristolochic acid I upon activation forms an adduct found in DNA of patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 9-Methoxyaristolactam I

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyaristolactam I, a member of the aristolactam family of alkaloids, is a significant natural product found in various plant species, notably from the Aristolochiaceae and Annonaceae families. These compounds have garnered interest due to their diverse pharmacological activities, which include cytotoxic, neuroprotective, and anticancer properties. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, compiled from established phytochemical investigation methodologies. The protocol is designed to guide researchers in obtaining this compound for further study and drug development endeavors.

Experimental Protocols

Plant Material Preparation

The initial step involves the preparation of the plant material to facilitate efficient extraction of the target compound.

Protocol:

-

Collection and Identification: Collect the desired plant parts (e.g., stem bark, rhizomes). Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction of Crude Alkaloids

This stage involves the solvent extraction of the powdered plant material to obtain a crude extract containing this compound.

Protocol:

-

Maceration:

-

Soak the powdered plant material (e.g., 1 kg) in a suitable solvent, such as methanol or ethanol, at a ratio of 1:5 (w/v).

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

-

-

Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solvent extract from the plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.

-

Ultrasonic-Assisted Extraction (Alternative Method):

Purification of this compound

A multi-step chromatographic approach is typically employed to isolate and purify this compound from the crude extract.

Protocol:

-

Preliminary Fractionation (Optional):

-

The crude ethanol extract can be washed with methanol. The insoluble fraction may be enriched with certain aristolactams.[2]

-

-

Silica Gel Column Chromatography (Primary Purification):

-

Stationary Phase: Silica gel 60H.

-

Column Preparation: Pack a glass column (e.g., 6.0 cm x 40.0 cm) with a slurry of silica gel in the initial mobile phase solvent.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of hexane and methanol, starting with a low polarity mixture (e.g., 19:1 hexane:methanol) and gradually increasing the polarity to 100% methanol.[2]

-

Fraction Collection: Collect fractions of a defined volume (e.g., 125 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound based on their TLC profiles.

-

-

Reversed-Phase Column Chromatography (Secondary Purification):

-

Stationary Phase: Silica gel C18.

-

Column Preparation: Pack a column (e.g., 3.0 cm x 45.0 cm) with C18 silica gel.

-

Sample Loading: Dissolve the enriched fraction from the previous step in a suitable solvent and load it onto the column.

-

Elution: Elute with a gradient of methanol and water, for example, starting from a 9:1 methanol:water ratio and increasing to 100% methanol.[2]

-

Fraction Collection: Collect and monitor fractions as described previously.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: Varian RP C18 semi-preparative column.[2]

-

Mobile Phase: A mixture of methanol and water (e.g., 3:2) with an optional additive like 0.5% NH4OH.[2]

-

Flow Rate: 8 mL/min.[2]

-

Detection: UV detector at a wavelength of 254 nm.[2]

-

Inject the semi-purified fraction and collect the peak corresponding to this compound.

-

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

| Parameter | Method 1 | Method 2 | Source |

| Plant Source | Aristolochia gigantea (Rhizomes) | Goniothalamus velutinus (Stem Bark) | [2][3] |

| Initial Extraction Solvent | Ethanol | Methanol | [2][3] |

| Primary Chromatography | Silica Gel Column Chromatography | Silica Gel Column Chromatography | [2][3] |

| Primary Mobile Phase | Hexane/Methanol Gradient (19:1 to 100% MeOH) | Not specified | [2] |

| Secondary Chromatography | Reversed-Phase (C18) Column Chromatography | Not specified | [2] |

| Secondary Mobile Phase | Methanol/Water Gradient (9:1 to 100% MeOH) | Not specified | [2] |

| Final Purification | HPLC (RP C18) | Preparative Thin Layer Chromatography (PTLC) | [2][3] |

| HPLC Mobile Phase | Methanol/Water + 0.5% NH4OH (3:2) | Not applicable | [2] |

Table 2: Example Yields of Aristolactams from Aristolochia gigantea Rhizomes

| Compound | Initial Crude Extract (g) | Isolated Amount (mg) |

| Allantoin (1) | 8.10 | 59.5 |

| E-nerolidol (2) | 8.10 | 23.3 |

| β-sitosterol (3) | 8.10 | 25.0 |

| (+)-kobusin (4) | 8.10 | 409.2 |

| (+)-eudesmin (5) | 8.10 | 158.3 |

| trans-N-feruloyltyramine (6) | 8.10 | 26.2 |

| Aristolactam Ia N-β-D-glucoside (7) | 8.10 | 4.0 |

| Aristolactam Ia 8-β-D-glucoside (8) | 8.10 | 9.6 |

| Aristolactam IIIa (9) | 8.10 | 1.8 |

| New Aristolactam (10) | 8.10 | 10.1 |

| Magnoflorine (11) | 8.10 | 17.5 |

Note: The specific yield for this compound (often referred to as Aristolactam I) was not explicitly quantified in this particular study, but the table illustrates typical yields for related compounds from a similar process.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Chromatographic pathway for the purification of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 9-Methoxyaristolactam I on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of 9-Methoxyaristolactam I, a naturally occurring aristolactam derivative, against various cancer cell lines. This document outlines the necessary materials, step-by-step procedures for cell culture, compound preparation, and cytotoxicity determination using the MTT assay. Furthermore, it explores the potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, and discusses the signaling pathways that may be involved based on studies of structurally related compounds.

Introduction

This compound is a member of the aristolactam class of compounds, which are degradation products of aristolochic acids found in various plant species of the Aristolochia genus. While aristolochic acids are known for their nephrotoxicity and carcinogenicity, several aristolactam derivatives have demonstrated significant antitumor activities. Studies on related aristolactam compounds have revealed their potential to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting that this compound may also possess valuable anticancer properties. These notes provide a framework for the systematic evaluation of the cytotoxic effects of this compound and the elucidation of its mechanism of action.

Data Presentation

While specific IC50 values for this compound are not extensively reported in the public domain, the following table summarizes the cytotoxic activities of closely related aristolactam compounds against various human cancer cell lines. This data serves as a reference for the expected potency of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Aristolactam AIIIa | HeLa | Cervical Cancer | 7-30 | [1] |

| Aristolactam AIIIa | A549 | Lung Cancer | 7-30 | [1] |

| Aristolactam AIIIa | HGC | Gastric Cancer | 7-30 | [1] |

| Aristolactam AIIIa | HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 | [1] |

| Aristolactam BII | NCI-H187 | Small Cell Lung Cancer | 0.2 | [2] |

| Aristolactam BII | HepG2 | Liver Cancer | 50.2 | [2] |

Experimental Protocols

Materials and Reagents

-

This compound (purity ≥95%)

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

Experimental Workflow

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Detailed Methodologies

3.3.1. Cell Culture

-

Maintain the selected cancer cell lines in the appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

3.3.2. Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.

-

On the day of the experiment, dilute the stock solution with a complete growth medium to the desired final concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3.3.3. MTT Cytotoxicity Assay

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a fresh complete growth medium.

-

Determine the cell density using a hemocytometer and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Signaling Pathways

Based on studies of related aristolactam compounds, this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, potentially involving the following signaling pathways:

Apoptosis Induction

Aristolactam compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.

References

Application Notes and Protocols for Anti-Inflammatory Studies Using 9-Methoxyaristolactam I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 9-Methoxyaristolactam I, drawing upon research conducted on closely related aristolactam analogs. Detailed experimental protocols are outlined to guide researchers in investigating the efficacy and mechanism of action of this compound in both in vitro and in vivo models of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.

This compound belongs to the aristolactam class of alkaloids, which are phenanthrene lactam derivatives found in various plant species. While direct studies on the anti-inflammatory activity of this compound are limited, research on structurally similar compounds, such as aristolactam I and aristolactam BII, suggests a potential role in modulating inflammatory pathways. These related compounds have been shown to inhibit the production of pro-inflammatory cytokines and exhibit anti-inflammatory effects in animal models.[1] This document provides a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.

Postulated Mechanism of Action

Based on studies of related aristolactams, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of pro-inflammatory cytokine production and the potential modulation of cyclooxygenase (COX) enzymes.

Inhibition of Pro-inflammatory Cytokines:

A key aspect of the inflammatory cascade is the production of signaling molecules called cytokines. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Research on aristolactam I has demonstrated its ability to inhibit the production of both TNF-α and IL-6.[1] It is suggested that this inhibition may occur through a mechanism independent of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1]

Potential Modulation of Cyclooxygenase (COX) Enzymes:

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are potent inflammatory mediators. In silico studies on aristolactam BII suggest a potential inhibitory effect on both COX-1 and COX-2 enzymes.[2] This suggests that this compound might also possess the ability to modulate the activity of these enzymes, thereby reducing prostaglandin production and mitigating inflammation.

Figure 1: Postulated anti-inflammatory mechanism of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on findings for related aristolactam compounds. It is crucial to note that these values are illustrative and require experimental validation for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Cell Line | Stimulant | Parameter Measured | IC₅₀ (µM) | Max Inhibition (%) |

| TNF-α Inhibition | RAW 264.7 | LPS (1 µg/mL) | TNF-α levels in supernatant | 15.5 | 85 |

| IL-6 Inhibition | RAW 264.7 | LPS (1 µg/mL) | IL-6 levels in supernatant | 22.8 | 78 |

| COX-2 Inhibition | - | - | COX-2 enzyme activity | 35.2 | 65 |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS (1 µg/mL) | Nitrite concentration | 28.4 | 72 |